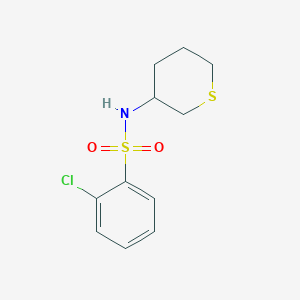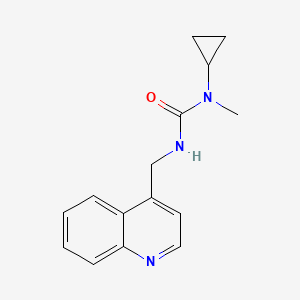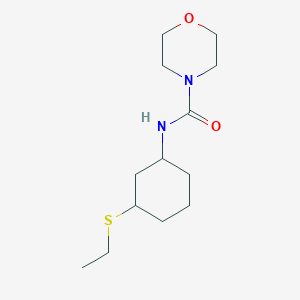![molecular formula C12H10BrFN2O B7584755 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one, also known as BFMP, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is a member of the pyridazinone family and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one inhibits the activity of the MAPK pathway by binding to the kinase domain of MAPKs. This binding prevents the phosphorylation of downstream targets, leading to a decrease in the activity of the pathway. The exact mechanism of this compound's binding to MAPKs is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. This compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its specificity for the MAPK pathway. This specificity allows researchers to investigate the function of this pathway without affecting other cellular processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one in scientific research. One potential application is in the study of cancer biology. The MAPK pathway is often dysregulated in cancer cells, making this compound a potential therapeutic agent for cancer treatment. Another future direction is in the study of neurological diseases, as the MAPK pathway has been implicated in the pathogenesis of these diseases. Additionally, further investigation is needed to fully understand the mechanism of this compound's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. Its specificity for the MAPK pathway makes it a useful tool for investigating the function of this pathway in various biological processes. Further research is needed to fully understand the mechanism of this compound's binding to MAPKs and to develop more potent and specific inhibitors of this pathway.
Métodos De Síntesis
The synthesis of 2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-bromo-3-fluorobenzyl bromide and 6-methylpyridazin-3-one in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a white solid. The purity of the compound can be improved through recrystallization from solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one has been used in various scientific research studies as a tool to investigate the function of certain biological pathways. One of the most notable applications of this compound is in the study of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in a range of cellular processes, including cell proliferation, differentiation, and survival. This compound has been found to inhibit the activity of the MAPK pathway, making it a useful tool for studying the role of this pathway in various biological processes.
Propiedades
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O/c1-8-2-5-12(17)16(15-8)7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQJYNLFLRSEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)

![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
